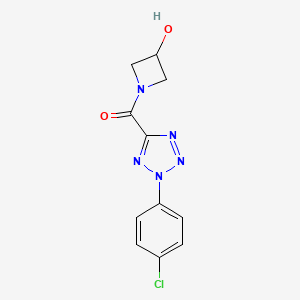

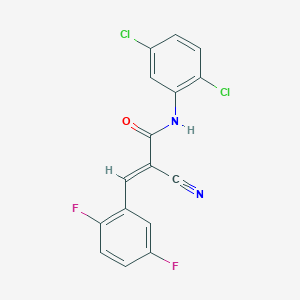

5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactive properties . The compound also contains thiophene rings, which are sulfur-containing five-membered heterocyclic compounds . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was designed, synthesized, and evaluated for antitubercular activity . The required 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. It contains a benzamide group, two thiophene rings, a methoxy group, and a chlorine atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse due to the presence of multiple reactive sites. For instance, the benzamide group can undergo reactions typical of amides, such as hydrolysis, while the thiophene rings can participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using derivatives similar to 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has shown promising results. For instance, the synthesis of new compounds with anti-inflammatory and analgesic activities has been explored using similar molecules (Abu‐Hashem et al., 2020). These studies contribute to the understanding of the potential therapeutic applications of such compounds.

Development of Anti-Inflammatory Agents

Research on molecules structurally related to this compound has included the synthesis of novel anti-inflammatory agents. This is exemplified by the synthesis of compounds based on the reported anti-inflammatory activity of related molecules (Moloney, 2000).

Exploration in Neuroleptic Drug Development

Significant research has been conducted in the realm of neuroleptics, where derivatives of this compound have been explored for their potential as neuroleptic drugs. Studies have focused on synthesizing benzamides and evaluating their effectiveness in treating psychosis, revealing a correlation between structure and activity in these compounds (Iwanami et al., 1981).

Applications in Antidepressant Drug Development

The compound's derivatives have also been investigated for their potential as antidepressants. This includes synthesizing benzo[b]thiophene derivatives with different substituents, aiming to create new dual antidepressant drugs with favorable pharmacological profiles (Orus et al., 2002).

Antimicrobial Agent Synthesis

Research into the synthesis of antimicrobial agents using compounds similar to this compound has shown potential in creating effective treatments. Studies have focused on synthesizing thiophenones and evaluating their capacity to reduce biofilm formation by marine bacteria, indicating their potential as antimicrobial agents (Benneche et al., 2011).

Zukünftige Richtungen

Thiophene and its derivatives, including “5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide”, show promise in the field of medicinal chemistry due to their wide range of therapeutic properties . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S2/c1-21-14-5-4-12(18)9-13(14)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVIQKXBLFISOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)